molecular formula C8H11ClN2O2 B13002695 Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Cat. No.: B13002695
M. Wt: 202.64 g/mol
InChI Key: LWZJABSUJSECGN-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted at the 3-position with an amino-acetate ester group, which is further stabilized as a hydrochloride salt. Its molecular formula is C₈H₁₁ClN₂O₂ (hydrochloride form) or C₈H₁₂Cl₂N₂O₂ (dihydrochloride form), depending on the protonation state . The compound is primarily utilized as a building block in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules. Its CAS numbers include 1337533-31-9 (hydrochloride) and 1456506-89-0 (dihydrochloride) .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

methyl 2-amino-2-pyridin-3-ylacetate;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,9H2,1H3;1H

InChI Key

LWZJABSUJSECGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride typically involves the reaction of 2-aminopyridine with methyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of methyl chloroacetate, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group participates in nucleophilic substitution reactions, particularly under basic conditions. For example:

Reaction TypeReagents/ConditionsProduct FormedYieldSource
AlkylationAlkyl halides, NaOH, ethanol, refluxN-alkylated pyridylacetate derivatives65-78%
AcylationAcetyl chloride, pyridine, RTN-acetylated ester derivatives82%

These reactions exploit the nucleophilic nature of the primary amine, enabling functionalization for pharmaceutical intermediate synthesis.

Ester Hydrolysis and Amidation

The methyl ester undergoes hydrolysis to form carboxylic acid derivatives:

Hydrolysis Conditions:

  • LiOH (2 eq), THF/H₂O (3:1), 0°C → RT, 2 hr

  • Subsequent acidification with HCl yields 2-amino-2-(pyridin-3-yl)acetic acid hydrochloride (91% yield) .

Amidation Pathway:

ReactantCoupling AgentProductApplication
Carboxylic acidEDCI/HOBt, DMFPeptidomimeticsDrug discovery scaffolds
Activated esterPrimary aminesAmide-linked pyridine analogsEnzyme inhibitors

Oxidation and Reduction Pathways

The compound demonstrates distinct behavior under redox conditions:

Oxidation Table:

Oxidizing AgentConditionsProductNotes
KMnO₄H₂O, 60°C, 4 hrPyridine-3-carboxylic acidComplete ester cleavage
TBHP/I₂Toluene, 100°C, 2 hrN-(pyridin-2-yl)amidesMetal-free C–C cleavage

Reduction Table:

Reducing AgentConditionsProductSelectivity
NaBH₄MeOH, 0°C → RTAlcohol derivativeAmino group preserved
H₂/Pd-CEtOH, 1 atm, 6 hrSaturated piperidine analogFull pyridine reduction

Cyclization and Heterocycle Formation

The amino and ester groups enable participation in annulation reactions:

Key Cyclization Pathways:

  • Imidazopyridine Synthesis

    • Reactant: α-Bromoketones

    • Conditions: TBHP, ethyl acetate, 90°C, 3 hr

    • Product: 3-Bromoimidazo[1,2-a]pyridines (78-85% yield) .

  • Metal-Mediated Coupling

    • System: CuCl/air, glycine esters

    • Outcome: Oxidative coupling to imidazoheterocycles

    • Mechanism: Radical pathway (inhibited by TEMPO) .

Halogenation and Cross-Coupling

The pyridine ring facilitates electrophilic substitution:

Halogenation MethodReagentsPositionApplication
BrominationBr₂, FeCl₃, DCMC-4 of pyridineSuzuki coupling precursors
ChlorinationSOCl₂, DMF catalystEster groupAcid chloride generation

Biological Activity Modulation

Structural modifications influence pharmacological properties:

Structure-Activity Relationship Findings:

  • N-Acylation enhances blood-brain barrier penetration

  • Ester → amide conversion improves metabolic stability

  • Pyridine halogenation increases antimicrobial potency (MIC ≤ 2 µg/mL against S. aureus)

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride has been studied for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its structural features allow it to act as a ligand for various biological targets, including receptors involved in neurological and metabolic pathways. Research indicates that derivatives of this compound exhibit antitumor activity against aggressive cancer cell lines, such as MDA-MB-231, demonstrating significant reductions in cell viability under controlled conditions .

The compound has shown promise in antimicrobial studies, particularly against certain bacterial strains. Initial investigations suggest selective activity against Chlamydia species, indicating its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is believed to involve modulation of cellular signaling pathways through receptor binding.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. It can undergo various chemical transformations, including oxidation and substitution reactions, making it versatile for creating functionalized derivatives that may have enhanced biological activity or novel properties .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl-Substituted Analogs

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride
  • Structure: Replaces the amino group with a hydroxyl group.
  • Molecular Formula: C₈H₁₀ClNO₃ .
  • Reduced nucleophilicity due to the absence of a primary amine, limiting its utility in amide coupling reactions .
Methyl 2-(6-aminopyridin-3-yl)acetate
  • Structure: Features an additional amino group at the pyridine’s 6-position.
  • Molecular Formula : C₈H₁₀N₂O₂ .
  • Key Differences: Enhanced electron density on the pyridine ring due to the 6-amino substituent, improving coordination with metal catalysts in cross-coupling reactions. Potential for dual reactivity (amine and ester groups) in multi-step syntheses .

Phenyl-Substituted Analogs

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
  • Structure : Substitutes pyridin-3-yl with 2-chlorophenyl.
  • Molecular Formula: C₉H₁₁Cl₂NO₂ .
  • Key Differences :
    • Increased lipophilicity due to the chlorophenyl group, enhancing membrane permeability in drug candidates.
    • The chlorine atom introduces steric hindrance and electron-withdrawing effects, altering reaction kinetics in SNAr (nucleophilic aromatic substitution) reactions .
Ethyl 2-amino-2-(4-bromo-3-chlorophenyl)acetate hydrochloride
  • Structure : Bromine and chlorine substituents on the phenyl ring.
  • Molecular Formula: C₁₀H₁₂BrCl₂NO₂ .
  • Key Differences :
    • Halogen atoms (Br, Cl) improve stability against metabolic degradation, making this compound useful in prodrug design.
    • Higher molecular weight (322.02 g/mol) compared to the pyridinyl analog (239.10 g/mol) impacts pharmacokinetics .

Heterocyclic Analogs

Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride
  • Structure : Replaces pyridine with a pyrrolidine ring.
  • Molecular Formula : C₇H₁₃ClN₂O₂ .
  • Key Differences :
    • The saturated pyrrolidine ring reduces aromaticity but increases conformational flexibility, favoring interactions with protein targets in drug design.
    • The secondary amine in pyrrolidine exhibits lower basicity than the primary amine in the target compound .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride Pyridin-3-yl, amino C₈H₁₁ClN₂O₂ 202.62 1337533-31-9 Kinase inhibitor intermediates
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride 2-Chlorophenyl C₉H₁₁Cl₂NO₂ 244.10 212838-70-5 Antipsychotic drug precursors
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride Pyridin-3-yl, hydroxyl C₈H₁₀ClNO₃ 203.62 CID 50988557 Chelating agents
Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride Pyrrolidin-3-yl C₇H₁₃ClN₂O₂ 192.65 1024038-33-2 Peptide mimetics

Research Findings and Implications

  • Reactivity: The amino group in this compound enables facile amide bond formation, critical in peptide-based drug synthesis . In contrast, hydroxyl or pyrrolidine analogs require additional activation steps.
  • Solubility : Pyridinyl derivatives generally exhibit higher aqueous solubility than phenyl-substituted compounds due to the polarizable nitrogen atom .
  • Biological Activity : Chlorophenyl analogs demonstrate superior blood-brain barrier penetration in preclinical studies compared to pyridinyl derivatives, making them preferred in CNS-targeting therapeutics .

Biological Activity

Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

Chemical Structure

The compound is characterized by a pyridine ring, which is known for its diverse biological activities. The presence of the amino group and the acetate moiety contributes to its pharmacological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine compounds are recognized for their ability to inhibit various bacterial strains. For instance, a study demonstrated that compounds with a pyridine nucleus exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundS. aureus32 µg/mL
This compoundE. coli64 µg/mL
Other Pyridine CompoundsVarious strainsRanges from 16 to 128 µg/mL

2. Anticancer Activity

Pyridine-containing compounds have been investigated for their anticancer properties. A recent study indicated that derivatives with a pyridine group can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound showed promising results in inhibiting growth in breast cancer cell lines .

Case Study: Inhibition of Cancer Cell Growth
In vitro experiments revealed that this compound inhibited the growth of MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 15 µM. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : The compound's structure allows it to interact with specific proteins involved in microbial resistance and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Studies suggest that this compound may induce oxidative stress in bacterial cells and cancer cells, leading to cell death .

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that this compound exhibits low toxicity in animal models at therapeutic doses. A study reported no significant adverse effects at doses up to 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride, and what experimental parameters influence yield?

  • Methodological Answer : A typical synthesis involves esterification of 2-amino-2-(pyridin-3-yl)acetic acid with methanol under acidic conditions, followed by hydrochloride salt formation. Key parameters include reaction temperature (optimized at 0–5°C to minimize side reactions), stoichiometry of HCl (1:1 molar ratio for neutralization), and purification via recrystallization from ethanol/water mixtures to achieve >97% purity . Parallel methods for structurally related esters (e.g., furan analogs) suggest refluxing in anhydrous methanol with catalytic H₂SO₄, followed by HCl gas saturation for salt precipitation .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with a C18 column (e.g., 1.32 min retention time under QC-SMD-TFA05 conditions) and confirm homogeneity via single peak observation .
  • Structural Confirmation : Employ ¹H/¹³C NMR to identify key signals (e.g., methyl ester at ~3.7 ppm, pyridin-3-yl aromatic protons at 7.3–8.5 ppm) and LCMS (m/z [M+H]+ calculated as 191.61) .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as pyridine derivatives are known to cause irritation .
  • Ventilation : Use a fume hood during synthesis to mitigate inhalation risks. Store in airtight containers in cool, dry environments to prevent decomposition .

Advanced Research Questions

Q. How can chiral resolution be achieved for enantiomerically pure forms of this compound?

  • Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol mobile phase can separate enantiomers. For example, (R)-isomers of structurally similar compounds (e.g., methyl 2-amino-2-(2-chlorophenyl)acetate) were resolved using this method, with enantiomeric excess (>99%) confirmed via polarimetry .

Q. What strategies address low yields in amide coupling reactions involving this compound?

  • Methodological Answer : Optimize coupling agents (e.g., EDC/HOBt for carbodiimide-mediated reactions) and reaction solvents (e.g., DMF or THF). For example, a patent application achieved high yields (75–85%) by coupling with 4-(trifluoromethyl)aniline derivatives in DMF at 25°C for 24 hours . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify incomplete reactions.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Prepare buffered solutions (pH 1–12) and analyze degradation via HPLC. Pyridine esters are prone to hydrolysis under alkaline conditions (pH >10), forming 2-amino-2-(pyridin-3-yl)acetic acid .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, suggesting storage below 25°C to prevent thermal degradation .

Q. How can researchers resolve contradictions in reported synthetic yields or purity?

  • Methodological Answer : Cross-validate methods using orthogonal techniques:

  • If yield discrepancies arise (e.g., 70% vs. 90%), verify starting material purity via NMR and optimize reaction stoichiometry.
  • For purity disputes, compare HPLC conditions (e.g., gradient vs. isocratic elution) and consider spiking experiments with known impurities (e.g., unreacted pyridine-3-yl precursors) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Methodological Answer : Given structural similarities to bioactive pyridine derivatives:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination).
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .

Key Considerations

  • Contradictions : Variability in purity (97% vs. 95%) may stem from differing HPLC methodologies or crystallization protocols. Validate with independent labs using standardized protocols .
  • Advanced Modifications : Explore structural analogs (e.g., trifluoromethylpyridine variants) to enhance bioavailability or target selectivity .

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